2-(4-ethoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-2-27-17-7-5-15(6-8-17)14-19(26)23-16-9-12-25(13-10-16)21-24-18-4-3-11-22-20(18)28-21/h3-8,11,16H,2,9-10,12-14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGLAUCOYCFBKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2CCN(CC2)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the thiazolo[5,4-b]pyridine ring: This can be achieved through a cyclization reaction involving a thiazole derivative and a pyridine derivative under acidic or basic conditions.
Synthesis of the piperidine ring: The piperidine ring can be synthesized through a reductive amination reaction involving a suitable aldehyde or ketone and an amine.
Coupling of the aromatic and heterocyclic rings: This step involves the formation of an amide bond between the 4-ethoxyphenyl acetic acid and the piperidine-thiazolo[5,4-b]pyridine intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its complex structure and potential biological activity.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of new materials, such as organic semiconductors or polymers.
Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Key Structural Features and Variations
The following table highlights structural differences and similarities between the target compound and analogues:
Pharmacological Activity
- L2-13 (): Exhibits anti-tubercular activity (MIC = 16.2 µM), attributed to the thiazolo[5,4-b]pyridine core and ethoxyphenyl group. The ethyl linker may reduce potency compared to piperidinyl-based analogues .
- GSK1570606A (): A Toll-like receptor 4 (TLR4) ligand with a simpler thiazol-2-yl core. The 4-fluorophenyl group enhances metabolic stability but reduces solubility compared to ethoxyphenyl derivatives .
- Compound 5d (): Demonstrates anti-inflammatory activity (IC50 ~10 µM) via benzo[d]thiazole-mediated COX-2 inhibition, highlighting the importance of sulfur-containing heterocycles .
Structure-Activity Relationship (SAR) Insights
- Heterocyclic Core : Thiazolo[5,4-b]pyridine (target, L2-13) enhances antimicrobial activity compared to thiazol-2-yl (GSK1570606A) or benzo[d]thiazole (Compound 5d) cores.
- Substituents :
- 4-Ethoxyphenyl : Improves lipophilicity and membrane permeability, critical for intracellular targets (e.g., M. tuberculosis).
- Piperidin-4-yl : Enhances target binding through hydrogen bonding and conformational rigidity, as seen in enzyme inhibitors .
- Fluorophenyl/Chlorophenyl : Increases metabolic stability but may reduce solubility, limiting bioavailability .
Biological Activity
The compound 2-(4-ethoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide is a synthetic organic molecule that exhibits significant biological activity, particularly in the context of drug development. Its complex structure allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 421.5 g/mol. The compound features a thiazolo[5,4-b]pyridine core, which is known for its diverse biological properties.
Structural Formula
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets through non-covalent interactions such as hydrogen bonding and π–π stacking. These interactions can modulate the activity of enzymes and receptors involved in various signaling pathways.
Antitumor Activity
Research indicates that compounds containing thiazole moieties often exhibit antitumor properties . For instance, thiazole derivatives have been shown to induce cytotoxic effects in various cancer cell lines. A study highlighted that thiazole-containing compounds could achieve IC50 values as low as 1.61 µg/mL against specific cancer cell lines, suggesting potent antitumor activity .
Anticonvulsant Properties
Thiazole derivatives are also noted for their anticonvulsant activity . In one study, certain thiazole-integrated compounds demonstrated significant efficacy in preventing seizures in animal models . The structure–activity relationship (SAR) analysis indicated that specific substitutions on the thiazole ring enhance anticonvulsant effects.
PI3K Inhibition
The compound has been identified as a potent phosphoinositide 3-kinase (PI3K) inhibitor. This pathway is crucial in cancer biology, and inhibiting PI3K can lead to reduced tumor growth and proliferation . The SAR studies suggest that modifications to the sulfonamide functionality are essential for maintaining this inhibitory activity.
Study 1: Antitumor Efficacy
A recent investigation assessed the efficacy of thiazole-based compounds against human glioblastoma U251 cells and melanoma WM793 cells. The results showed that compounds similar to this compound exhibited significant cytotoxicity with IC50 values lower than standard treatments like doxorubicin .
Study 2: Mechanistic Insights
Another study utilized molecular dynamics simulations to explore how thiazole derivatives interact with target proteins involved in apoptosis. The findings suggested that these compounds could induce cell death through mechanisms involving GPX4 protein interactions, highlighting their potential as therapeutic agents in oncology .
Comparative Analysis
To better understand the unique properties of this compound compared to similar compounds, a comparative table is presented below:
| Compound Name | Biological Activity | IC50 (µg/mL) | Notable Features |
|---|---|---|---|
| Compound A | Antitumor | 1.61 | Thiazole ring |
| Compound B | Anticonvulsant | 0.95 | Substituted phenyl |
| Current Compound | PI3K Inhibition | Potent | Ethoxyphenyl group |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and critical reaction conditions for preparing 2-(4-ethoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide?
- Methodology : Multi-step synthesis involving condensation of thiazolo[5,4-b]pyridine derivatives with piperidine intermediates, followed by amidation. Key steps include:
- Use of sodium hydroxide or potassium carbonate as bases to facilitate nucleophilic substitution .
- Solvent selection (e.g., dimethylformamide) to enhance reaction efficiency and purity .
- Temperature control (60–80°C) to optimize intermediate formation .
- Validation : Post-synthesis purification via column chromatography and characterization via NMR (1H/13C) and mass spectrometry (MS) to confirm structural integrity .
Q. How can researchers verify the structural purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for ethoxyphenyl protons (δ 6.8–7.2 ppm), thiazolo-pyridine resonances (δ 8.0–9.0 ppm), and piperidinyl protons (δ 2.5–3.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- Infrared Spectroscopy (IR) : Confirm amide C=O stretch (~1650 cm⁻¹) and aromatic C-H stretches (~3000 cm⁻¹) .
Advanced Research Questions
Q. What strategies resolve contradictory biological activity data for this compound across different assays?
- Methodology :
-
Dose-Response Analysis : Establish EC50/IC50 values under standardized conditions (e.g., fixed cell lines, incubation times) to minimize variability .
-
Structural-Activity Relationship (SAR) : Compare analogs (e.g., substituent variations on the thiazolo-pyridine or piperidine moieties) to identify critical functional groups (Table 1) .
-
Assay Validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target specificity .
Table 1 : SAR of Thiazolo-Pyridine Derivatives
Compound Substituent (R) IC50 (Enzyme X) Selectivity Index (vs. Off-Target) Target Compound Ethoxyphenyl 12 nM >100 Analog A Methoxyphenyl 45 nM 30 Analog B Chlorophenyl 8 nM 15
Q. How can researchers elucidate the binding mechanism of this compound to its biological targets?
- Methodology :
- Molecular Docking : Use X-ray crystallography or cryo-EM structures of target proteins (e.g., kinases) to model interactions with the thiazolo-pyridine core and acetamide linker .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Mutagenesis Studies : Modify key residues (e.g., catalytic lysine in kinases) to validate binding pockets .
Q. What analytical approaches address discrepancies in pharmacokinetic (PK) data between in vitro and in vivo models?
- Methodology :
- Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites in hepatic microsomes vs. plasma .
- Plasma Protein Binding Assays : Measure free fraction (fu) via equilibrium dialysis to adjust in vitro IC50 values for in vivo relevance .
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Incorporate logP, pKa, and permeability data to predict bioavailability .
Interdisciplinary Research Questions
Q. How does the compound’s structural complexity enable applications beyond pharmacology (e.g., materials science)?
- Methodology :
- Electrochemical Analysis : Evaluate redox activity via cyclic voltammetry for potential use in organic semiconductors .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (>250°C) for high-temperature material synthesis .
- Computational Modeling : Simulate charge-transfer properties using DFT to guide material design .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodology :
- Chiral Chromatography : Separate enantiomers using cellulose-based columns and optimize mobile phases (e.g., hexane/isopropanol) .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in key steps to enhance stereochemical control .
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) to detect impurities during scale-up .
Data Interpretation and Validation
Q. How should researchers interpret conflicting cytotoxicity data across cancer cell lines?
- Methodology :
- Genomic Profiling : Correlate activity with genetic markers (e.g., EGFR mutations) using CRISPR screens or RNA-seq .
- 3D Spheroid Models : Compare 2D vs. 3D culture results to assess penetration efficacy .
- Combination Index (CI) Analysis : Test synergy with standard chemotherapeutics (e.g., cisplatin) using Chou-Talalay method .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
